(R)-1-Bromo-2-methylbutane
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, PubChem ID, etc.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Enantioselective Decomposition
(R)-1-Bromo-2-methylbutane exhibits interesting enantioselective surface chemistry. When interacting with chiral copper surfaces, it shows different reactions like debromination and hydrogenation. The nature of these reactions changes based on the surface structure and the adsorbate structure, demonstrating the substance's potential in enantioselective catalysis and surface chemistry studies (Rampulla & Gellman, 2006).
Conformational Analysis
Conformational stability and analysis of (R)-1-Bromo-2-methylbutane have been explored using techniques like vibrational circular dichroism and density functional theory. This research provides insight into the molecule's various conformations and the influence of the bromine atom on its structural properties (Wang et al., 2002).
Solvolysis Studies
The solvolysis of (R)-1-Bromo-2-methylbutane in various solvents has been studied, providing insights into the mechanism of nucleophilic solvent participation and the influence of solvent structure on the reaction. This research can be valuable in understanding solvent effects in organic reactions (Kwang‐ting Liu et al., 2009).
Optical Rotation and Atomic Dimension
Studies on the optical rotation and atomic dimensions of (R)-1-Bromo-2-methylbutane provide fundamental insights into the relationship between molecular structure and optical properties. This research is significant for understanding chiral molecules in various fields, including pharmaceuticals and materials science (Brauns, 1937).
Application in Microextraction Techniques
(R)-1-Bromo-2-methylbutane has been used in dispersive liquid-liquid microextraction techniques for the preconcentration and determination of heavy metals in water samples. This highlights its role in environmental analysis and the development of eco-friendly extraction solvents (Peng et al., 2016).
Structural Elucidation in Chemistry
The structural elucidation of compounds related to (R)-1-Bromo-2-methylbutane, like 2-bromo-3-methylbutyric acid, has been a focus of research. Such studies enhance understanding of intermolecular interactions, hydrogen bonding, and preferred conformations in solid-state chemistry (Seidel et al., 2020).
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose. Material Safety Data Sheets (MSDS) are often referred to for this information.
Future Directions
This involves understanding the current state of research on the compound and identifying potential future research directions. This could include potential applications, improvements in synthesis methods, etc.
For a specific compound like “®-1-Bromo-2-methylbutane”, you would need to look up these details in chemical databases, research articles, and textbooks. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to a university library, they often have subscriptions to databases and journals where you can find this information. You can also use search engines like Google Scholar to find relevant research articles. Please remember to evaluate the reliability of your sources when gathering information.
properties
IUPAC Name |
(2R)-1-bromo-2-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVLZBNEPALHIO-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Bromo-2-methylbutane | |
CAS RN |
99032-67-4 | |
Record name | 1-Bromo-2-methylbutane, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099032674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-BROMO-2-METHYLBUTANE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08773JMM5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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